molecular formula C12H17BClNO2 B13928187 3-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13928187
M. Wt: 253.53 g/mol
InChI Key: BVQFGGJRMBITHM-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a chloro group, a methyl group, and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylpyridine and bis(pinacolato)diboron.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired boronic ester product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of boronic acids

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules, such as proteins and nucleic acids, through boronic ester chemistry.

Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Industry:

    Material Science: Employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Comparison with Similar Compounds

  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison:

  • Reactivity: 3-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibits unique reactivity due to the presence of both a chloro group and a boronic ester group, allowing it to participate in a wider range of reactions compared to similar compounds.
  • Applications: While similar compounds are also used in cross-coupling reactions, the specific substitution pattern of this compound makes it particularly valuable in the synthesis of complex molecules and advanced materials.

Properties

Molecular Formula

C12H17BClNO2

Molecular Weight

253.53 g/mol

IUPAC Name

3-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BClNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3

InChI Key

BVQFGGJRMBITHM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Cl

Origin of Product

United States

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